molecular formula C12H17FN2O2 B1395693 tert-Butyl (5-amino-2-fluorobenzyl)carbamate CAS No. 209899-48-9

tert-Butyl (5-amino-2-fluorobenzyl)carbamate

Cat. No.: B1395693
CAS No.: 209899-48-9
M. Wt: 240.27 g/mol
InChI Key: YZEYXVMJBDHOQY-UHFFFAOYSA-N
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Description

tert-Butyl (5-amino-2-fluorobenzyl)carbamate: is a chemical compound with the molecular formula C12H17FN2O2 and a molecular weight of 240.27 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a benzyl ring substituted with an amino group at the 5-position and a fluorine atom at the 2-position. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-amino-2-fluorobenzyl)carbamate typically involves the reaction of 5-amino-2-fluorobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The compound is then purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-amino-2-fluorobenzyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Substituted benzyl carbamates.

    Oxidation Reactions: Nitro or nitroso derivatives.

    Reduction Reactions: Amine derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

tert-Butyl (5-amino-2-fluorobenzyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (5-amino-2-fluorobenzyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The presence of the fluorine atom and the tert-butyl carbamate group can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

  • tert-Butyl N-[(2-amino-5-fluorophenyl)methyl]carbamate
  • tert-Butyl carbamate
  • 2-Fluorobenzyl alcohol
  • Methyl carbamate

Comparison: tert-Butyl (5-amino-2-fluorobenzyl)carbamate is unique due to the specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Biological Activity

Tert-Butyl (5-amino-2-fluorobenzyl)carbamate is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse scientific studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H15FN2O2C_{11}H_{15}FN_{2}O_{2}, with a molecular weight of 226.25 g/mol. The compound features an amino group, a fluorine atom, and a tert-butyl carbamate functional group, which are critical for its biological interactions and stability in biological systems.

Anticancer Activity

Preliminary studies indicate that this compound exhibits anticancer properties in vitro. Research has shown that it can inhibit the proliferation of various cancer cell lines, although the specific mechanisms remain to be fully elucidated. The compound's ability to interact with cellular pathways involved in cell growth and apoptosis makes it a candidate for further exploration in cancer therapy.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties , particularly against Candida albicans, a common fungal pathogen. Its effectiveness in inhibiting fungal growth suggests potential applications in treating infections caused by resistant strains.

Toxicity and Safety

Toxicity assessments indicate that this compound is relatively safe at low concentrations. However, comprehensive toxicity profiles are still needed to ascertain its safety for clinical use. Current findings suggest that while it is well-tolerated in vitro, further studies are necessary to evaluate its effects in vivo.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom may enhance binding affinity and selectivity towards these targets, potentially modulating their activity and influencing downstream signaling pathways.

Applications in Scientific Research

The compound serves as a valuable building block in organic synthesis, facilitating the development of more complex molecules. It is employed in the study of enzyme inhibitors and receptor ligands, making it relevant for drug discovery efforts . Its structural characteristics also make it a candidate for modifications aimed at enhancing therapeutic efficacy.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

StudyFocusFindings
AnticancerInhibition of cancer cell proliferation; specific pathways under investigation.
AntimicrobialEffective against Candida albicans; potential for treating fungal infections.
ToxicityRelatively safe at low concentrations; further studies needed for comprehensive profile.

Properties

IUPAC Name

tert-butyl N-[(5-amino-2-fluorophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-6-9(14)4-5-10(8)13/h4-6H,7,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEYXVMJBDHOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90701771
Record name tert-Butyl [(5-amino-2-fluorophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209899-48-9
Record name tert-Butyl [(5-amino-2-fluorophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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